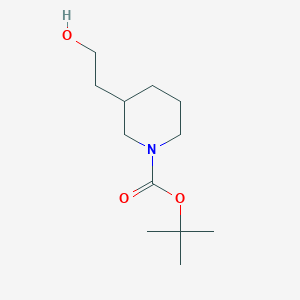

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

説明

The exact mass of the compound Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXABICKZWDHPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439633 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146667-84-7 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical compounds. This document details two principal synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a valuable heterocyclic intermediate characterized by a piperidine core, a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, and a 2-hydroxyethyl substituent at the 3-position. The Boc group provides stability during synthetic manipulations and can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses. The hydroxyethyl functional group offers a reactive handle for further chemical modifications, enabling the construction of more complex molecular architectures.

This guide explores two common and effective synthesis pathways:

-

Pathway 1: Synthesis starting from 3-Pyridineacetic Acid

-

Pathway 2: Synthesis starting from 3-Hydroxypiperidine

Pathway 1: Synthesis from 3-Pyridineacetic Acid

This synthetic route involves a four-step process commencing with the esterification of 3-pyridineacetic acid, followed by the reduction of the pyridine ring, Boc protection of the resulting piperidine, and concluding with the reduction of the ester to the desired primary alcohol.

Logical Workflow for Pathway 1

Caption: Synthetic workflow starting from 3-Pyridineacetic Acid.

Experimental Protocols for Pathway 1

Step 1: Synthesis of Ethyl 3-pyridineacetate

To a solution of 3-pyridineacetic acid (1 equiv.) in ethanol (5-10 volumes) at 0 °C is slowly added thionyl chloride (1.2 equiv.). The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford ethyl 3-pyridineacetate.

Step 2: Synthesis of Ethyl 3-piperidineacetate

Ethyl 3-pyridineacetate (1 equiv.) is dissolved in a solution of concentrated hydrochloric acid (1.1 equiv.) in ethanol. Platinum(IV) oxide (0.02 equiv.) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield ethyl 3-piperidineacetate hydrochloride.

Step 3: Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

To a solution of ethyl 3-piperidineacetate hydrochloride (1 equiv.) and triethylamine (2.5 equiv.) in dichloromethane at 0 °C is added di-tert-butyl dicarbonate (1.1 equiv.). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

A solution of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (1 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH4) (1.5 equiv.) in anhydrous THF at 0 °C. The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give the final product.

Quantitative Data for Pathway 1

| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) | Spectroscopic Data |

| 1 | Ethyl 3-pyridineacetate | 3-Pyridineacetic Acid | SOCl₂, Ethanol | ~95 | >98 | ¹H NMR, ¹³C NMR, MS |

| 2 | Ethyl 3-piperidineacetate | Ethyl 3-pyridineacetate | H₂, PtO₂, HCl | ~90 | >97 | ¹H NMR, ¹³C NMR, MS |

| 3 | Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Ethyl 3-piperidineacetate | (Boc)₂O, Et₃N | ~85 | >98 | ¹H NMR, ¹³C NMR, MS |

| 4 | Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | LiAlH₄, THF | ~80 | >99 | ¹H NMR, ¹³C NMR, MS |

Pathway 2: Synthesis from 3-Hydroxypiperidine

This alternative pathway begins with the readily available 3-hydroxypiperidine and proceeds through a four-step sequence involving Boc protection, oxidation to a ketone, a Wittig reaction to introduce the two-carbon side chain, and finally, reduction of the resulting ester.

Logical Workflow for Pathway 2

Caption: Synthetic workflow starting from 3-Hydroxypiperidine.

Experimental Protocols for Pathway 2

Step 1: Synthesis of Tert-butyl 3-hydroxypiperidine-1-carboxylate

To a solution of 3-hydroxypiperidine (1 equiv.) in a mixture of dioxane and water is added sodium bicarbonate (2 equiv.). The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 equiv.) in dioxane is added dropwise. The reaction is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

Step 2: Synthesis of Tert-butyl 3-oxopiperidine-1-carboxylate

A solution of oxalyl chloride (1.5 equiv.) in dichloromethane is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO) (2.2 equiv.) in dichloromethane is added dropwise, followed by a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1 equiv.) in dichloromethane. After stirring for 30 minutes, triethylamine (5 equiv.) is added, and the reaction is allowed to warm to room temperature. The mixture is washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the ketone.

Step 3 & 4: Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C is added triethyl phosphonoacetate (1.2 equiv.) dropwise. The mixture is stirred for 30 minutes, and then a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1 equiv.) in THF is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated. The resulting α,β-unsaturated ester is then dissolved in ethanol, and palladium on carbon (10 mol %) is added. The mixture is hydrogenated under a hydrogen atmosphere (1 atm) until the reaction is complete. The catalyst is filtered off, and the solvent is removed to give the saturated ester.

Step 5: Synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

This step is identical to Step 4 of Pathway 1, involving the reduction of the ester using LiAlH₄.

Quantitative Data for Pathway 2

| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) | Spectroscopic Data |

| 1 | Tert-butyl 3-hydroxypiperidine-1-carboxylate | 3-Hydroxypiperidine | (Boc)₂O, NaHCO₃ | ~92 | >98 | ¹H NMR, ¹³C NMR, MS |

| 2 | Tert-butyl 3-oxopiperidine-1-carboxylate | Tert-butyl 3-hydroxypiperidine-1-carboxylate | Oxalyl chloride, DMSO, Et₃N | ~88 | >97 | ¹H NMR, ¹³C NMR, MS |

| 3 & 4 | Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Tert-butyl 3-oxopiperidine-1-carboxylate | (EtO)₂P(O)CH₂CO₂Et, NaH; H₂, Pd/C | ~75 (over 2 steps) | >98 | ¹H NMR, ¹³C NMR, MS |

| 5 | Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | LiAlH₄, THF | ~80 | >99 | ¹H NMR, ¹³C NMR, MS |

Conclusion

Both presented pathways offer viable and efficient routes to tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. The choice of a specific pathway may depend on the availability and cost of starting materials, as well as the scale of the synthesis. Pathway 1, starting from 3-pyridineacetic acid, is a robust method involving well-established transformations. Pathway 2, commencing with 3-hydroxypiperidine, provides a flexible alternative, particularly if this starting material is more readily accessible. The detailed protocols and quantitative data provided in this guide are intended to assist researchers and drug development professionals in the successful synthesis of this important pharmaceutical intermediate.

An In-depth Technical Guide to the Physical and Chemical Properties of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document details its characteristics, experimental protocols for its analysis, and essential safety information to support its application in research and drug development.

Chemical Identity and Physical Properties

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, with the CAS number 146667-84-7, is a substituted piperidine derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a stable intermediate for further chemical modifications, while the hydroxyl group on the ethyl side chain offers a site for subsequent reactions.

Table 1: Physical and Chemical Properties of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][2] |

| Molecular Weight | 229.32 g/mol | [1][2] |

| Appearance | Light yellow liquid | [1] |

| Density | 1.043 g/cm³ | [1] |

| Boiling Point | 324.066 °C at 760 mmHg | [1] |

| Flash Point | 149.79 °C | [1] |

| Refractive Index | 1.479 | [1] |

| Purity | ≥97% - ≥98.0% | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the verification of the structure and purity of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. The following sections provide an overview of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, and the protons of the 2-hydroxyethyl side chain. The methylene protons adjacent to the hydroxyl group and the nitrogen atom will exhibit distinct chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, the carbons of the piperidine ring, and the carbons of the hydroxyethyl side chain.

Infrared (IR) Spectroscopy

The IR spectrum will feature a strong absorption band for the C=O stretching of the carbamate group, typically in the region of 1680-1700 cm⁻¹. A broad absorption band corresponding to the O-H stretching of the hydroxyl group is also expected around 3200-3600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis will show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the tert-butyl group or the entire Boc group.

Experimental Protocols

General Synthesis Workflow

The synthesis of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate can be conceptualized as a multi-step process, likely starting from a commercially available piperidine derivative. A key step would involve the introduction of the 2-hydroxyethyl group at the 3-position of the piperidine ring, followed by the protection of the piperidine nitrogen with a Boc group.

Caption: A general workflow for the synthesis of the target compound.

Purification Protocol

Purification of the final product is critical to achieve the desired purity. Column chromatography is a common method for the purification of such compounds.

Caption: A typical purification workflow using column chromatography.

Chemical Reactivity and Stability

The chemical reactivity of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is primarily dictated by the Boc-protected nitrogen and the free hydroxyl group.

-

Boc Group Reactivity: The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the free secondary amine. This allows for subsequent functionalization of the piperidine nitrogen.

-

Hydroxyl Group Reactivity: The primary alcohol of the 2-hydroxyethyl side chain can undergo various transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.

-

Stability: The compound is generally stable under standard storage conditions (2-8°C, dry environment). It should be kept away from strong acids and oxidizing agents.

Safety Information

It is essential to handle tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | |

| Hazardous to the aquatic environment, acute hazard (Category 1) | Warning | H400: Very toxic to aquatic life |

The GHS information is aggregated from multiple sources and may vary.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301 + P316: IF SWALLOWED: Get emergency medical help immediately.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a valuable and versatile building block in medicinal chemistry and drug discovery. Its bifunctional nature, with a protected amine and a reactive hydroxyl group, allows for a wide range of synthetic transformations. This guide provides a foundational understanding of its physical and chemical properties, which is essential for its effective and safe use in the laboratory. Further research into specific reaction conditions and the development of detailed analytical protocols will continue to enhance its utility in the synthesis of novel therapeutic agents.

References

Technical Guide: Characterization of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, with CAS number 146667-84-7, is a heterocyclic organic compound. It is widely utilized as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a functional hydroxyethyl side chain, makes it a valuable intermediate in the development of more complex molecules, including pharmacologically active compounds. This document provides a summary of its known characterization data.

Chemical and Physical Properties

The following tables summarize the key physicochemical properties of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Table 1: General Information

| Identifier | Value |

| CAS Number | 146667-84-7 |

| IUPAC Name | tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate |

| Synonyms | 3-(2-Hydroxy-Ethyl)-Piperidine-1-Carboxylic Acid Tert-Butyl Ester, 1-N-Boc-Piperidine-3-Ethanol, 1-Boc-3-(2-Hydroxy-Ethyl)-Piperidine, N-Boc-3-(2-hydroxyethyl)piperidine |

| Molecular Formula | C₁₂H₂₃NO₃[1] |

| Molecular Weight | 229.32 g/mol [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Colorless to Light yellow liquid | [1] |

| Density | 1.043 g/cm³ | [1] |

| Boiling Point | 324.066 °C at 760 mmHg | [1] |

| Flash Point | 149.79 °C | [1] |

| Refractive Index | 1.479 | [1] |

| Purity | ≥97% - ≥98.0% | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Spectral and Analytical Data

Table 3: Predicted and Analytical Properties

| Property | Value | Notes |

| pKa (Predicted) | 15.09 ± 0.10 | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [1] |

| ¹H NMR | Conforms to structure | Specific chemical shifts are not publicly detailed, but are used for quality control. |

| IR Spectroscopy | Conforms to structure | Expected to show characteristic peaks for O-H, C-H, and C=O (carbamate) stretches. |

| Mass Spectrometry | Conforms to structure | Expected to show a molecular ion peak consistent with the molecular weight. |

Experimental Protocols

Detailed, validated experimental protocols for the characterization of this specific compound are not published in peer-reviewed literature. However, the following are general methodologies that would be employed for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

General Protocol:

-

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired on a spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

-

The chemical shifts (δ), splitting patterns, and integration values are analyzed to confirm the presence of the tert-butyl group, the piperidine ring protons, and the hydroxyethyl side chain.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

General Protocol:

-

A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

The sample is placed in an IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The spectrum is analyzed for characteristic absorption bands, such as a broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a strong C=O stretch from the Boc-protecting group (around 1680-1700 cm⁻¹).

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

-

General Protocol:

-

The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation and purification.

-

The molecules are ionized using a suitable technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected.

-

The resulting mass spectrum is analyzed to confirm the molecular weight of 229.32 g/mol .

-

Role in Synthesis and Logical Workflow

CAS 146667-84-7 is not known for its direct biological activity. Instead, it serves as a crucial intermediate for the synthesis of more complex and often biologically active molecules. The Boc-protected nitrogen allows for selective reactions at other parts of the molecule, and the hydroxyl group can be further functionalized or converted to other groups.

The following diagram illustrates a generalized synthetic workflow where this compound is used as a starting material.

References

Spectroscopic and Synthetic Profile of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. The information presented herein is intended to support research and development activities by offering detailed experimental protocols, tabulated spectral data for easy reference, and a visual representation of the analytical workflow.

Spectroscopic Data

The structural confirmation of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is paramount for its application in complex molecule synthesis. The following tables summarize the key spectroscopic data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 | m | 1H | CH (piperidine ring) |

| ~3.65 | t | 2H | CH₂-OH |

| ~3.30 | m | 2H | N-CH₂ (piperidine ring) |

| ~1.90 - 1.70 | m | 4H | CH₂ (piperidine ring) |

| 1.46 | s | 9H | C(CH₃)₃ |

| ~1.40 | m | 3H | CH₂ (piperidine ring), CH (piperidine ring) |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C=O (carbamate) |

| ~79.3 | C(CH₃)₃ |

| ~62.8 | CH₂-OH |

| ~56.9 | N-CH₂ (piperidine ring) |

| ~46.4 | N-CH (piperidine ring) |

| ~31.0 | CH₂ (piperidine ring) |

| ~30.6 | CH₂ (piperidine ring) |

| ~29.3 | CH₂ (piperidine ring) |

| 28.7 | C(CH₃)₃ |

| ~23.6 | CH₂ (ethyl side chain) |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3428 | Broad | O-H stretch (alcohol) |

| 2971, 2872 | Strong | C-H stretch (aliphatic) |

| 1692 | Strong | C=O stretch (carbamate) |

| 1478, 1457 | Medium | C-H bend (aliphatic) |

| 1169 | Strong | C-O stretch (carbamate) |

| 1059 | Medium | C-O stretch (alcohol) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 230.17 | [M+H]⁺ (Calculated for C₁₂H₂₄NO₃: 230.1756) |

| 212.16 | [M-H₂O+H]⁺ |

| 174.14 | [M-C₄H₉O+H]⁺ (Loss of tert-butoxy group) |

| 130.12 | [M-C₅H₉O₂]⁺ (Loss of Boc group) |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate and its subsequent spectroscopic analysis.

Synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

A plausible synthetic route involves the Boc protection of commercially available 3-piperidineethanol.

Materials:

-

3-Piperidineethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-piperidineethanol (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate as a colorless oil.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a neat liquid sample, place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, dissolve a small amount of the compound in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate by evaporating the solvent.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Caption: Synthetic and analytical workflow for the target compound.

In-Depth Technical Guide: Structural Elucidation of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. It includes a summary of its physicochemical properties, detailed experimental protocols for its characterization, and an in-depth analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. This document also explores its role as a key intermediate in the synthesis of pharmacologically active molecules, such as the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

Introduction

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 146667-84-7) is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a prevalent scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to interact with biological targets. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group makes this molecule a versatile building block in multi-step organic synthesis, allowing for selective reactions at other functional groups. The primary alcohol functionality further enhances its utility as a synthetic intermediate.

This guide will systematically detail the analytical methods used to confirm the structure of this molecule, providing a foundational understanding for researchers working with this and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 146667-84-7 | [1] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | |

| Appearance | Light yellow liquid | [1] |

| Density | 1.043 g/cm³ | [1] |

| Boiling Point | 324.066 °C at 760 mmHg | [1] |

| Flash Point | 149.79 °C | [1] |

| Refractive Index | 1.479 | [1] |

Synthesis and Reaction Mechanisms

Hypothetical Synthesis Workflow:

Caption: A plausible synthetic workflow for tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Structural Elucidation: Spectroscopic Analysis

The definitive structure of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is established through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in ppm for the protons in the molecule are summarized in Table 2.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.45 | singlet | 9H |

| Piperidine ring protons | 1.10 - 1.90 | multiplet | ~7H |

| -CH₂-N (Piperidine) | 2.60 - 4.00 | multiplet | 2H |

| -CH- (Piperidine) | ~2.20 | multiplet | 1H |

| -CH₂-CH₂-OH | ~1.55 | multiplet | 2H |

| -CH₂-OH | ~3.65 | triplet | 2H |

| -OH | Variable | broad singlet | 1H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The expected chemical shifts for the carbons are presented in Table 3.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -C(CH₃)₃ (Boc) | ~28.5 |

| -C(CH₃)₃ (Boc) | ~79.5 |

| Piperidine C4 | ~25.0 |

| Piperidine C5 | ~29.0 |

| Piperidine C3 | ~36.0 |

| -CH₂-CH₂-OH | ~37.5 |

| Piperidine C2, C6 | ~44.0, ~46.0 |

| -CH₂-OH | ~61.0 |

| C=O (Boc) | ~155.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are listed in Table 4.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, broad |

| C-H stretch (alkane) | 3000 - 2850 | Strong |

| C=O stretch (carbamate) | ~1690 | Strong |

| C-O stretch (alcohol) | 1250 - 1050 | Strong |

| C-N stretch (carbamate) | 1200 - 1000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion ([M]⁺): m/z = 229

-

Key Fragmentation Pattern: A prominent fragmentation is the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group.

Structural Elucidation Workflow:

Caption: A workflow diagram for the structural elucidation of the target compound.

Application in Drug Development: Intermediate for Ibrutinib

Piperidine derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals. A structurally related compound, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, is a known intermediate in the synthesis of Ibrutinib.[2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway. By inhibiting BTK, Ibrutinib disrupts the survival and proliferation of malignant B-cells, making it an effective treatment for certain B-cell cancers like chronic lymphocytic leukemia and mantle cell lymphoma.

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate can be considered a potential precursor or analog in the synthesis of Ibrutinib and other kinase inhibitors, where the hydroxyethyl side chain can be further functionalized.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib's Mechanism of Action:

Caption: The role of BTK in the B-cell receptor signaling pathway and its inhibition by Ibrutinib.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or electron impact (EI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, the sample is introduced directly or via gas chromatography.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Conclusion

The structural elucidation of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is unequivocally achieved through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The spectroscopic data are in full agreement with the proposed chemical structure. Its utility as a versatile intermediate, particularly in the context of synthesizing high-value pharmaceutical agents like kinase inhibitors, underscores its importance in medicinal chemistry and drug development. This guide provides the foundational knowledge and experimental framework for researchers working with this key synthetic building block.

References

An In-depth Technical Guide to Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate for Researchers and Drug Development Professionals

Introduction: Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, with the CAS number 146667-84-7, is a key heterocyclic building block in the field of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a Boc-protected piperidine ring and a primary alcohol, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its application in chemical synthesis, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Physicochemical Properties

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is readily available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. The typical purity of the commercially available compound is ≥97%. Below is a summary of its key physicochemical properties and a list of notable suppliers.

Table 1: Physicochemical Properties of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

| Property | Value | Reference |

| CAS Number | 146667-84-7 | [1] |

| Molecular Formula | C₁₂H₂₃NO₃ | |

| Molecular Weight | 229.32 g/mol | |

| Appearance | Light yellow liquid | [2] |

| Purity | ≥97% | [1] |

| Density | 1.043 g/cm³ | [2] |

| Boiling Point | 324.066 °C at 760 mmHg | [2] |

| Flash Point | 149.79 °C | [2] |

| Refractive Index | 1.479 | [2] |

| pKa | 15.09 ± 0.10 (Predicted) | [2] |

Table 2: Commercial Suppliers of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

| Supplier | Website | Notes |

| Home Sunshine Pharma | --INVALID-LINK-- | Manufacturer and supplier of APIs and intermediates. |

| Sigma-Aldrich | --INVALID-LINK-- | Distributor for Ambeed. |

| Ambeed | --INVALID-LINK-- | Supplier of building blocks for drug discovery. |

| Shanghai PotentPharm Science and Technology Co.,Ltd | Not available | Specializes in pharmaceutical intermediates. |

| Apollo Scientific | --INVALID-LINK-- | Supplier of fine chemicals for research and development. |

| BLDpharm | --INVALID-LINK-- | Global supplier of research chemicals. |

Application in Chemical Synthesis: A Versatile Building Block

The primary utility of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical candidates. The Boc-protecting group on the piperidine nitrogen allows for selective reactions at the hydroxyl group, while its subsequent removal under acidic conditions provides a handle for further functionalization of the piperidine ring.

While specific signaling pathways are not directly associated with this building block, its incorporation into larger molecules can be crucial for defining their interaction with biological targets. The piperidine scaffold is a common motif in many approved drugs, contributing to favorable pharmacokinetic properties.

Experimental Protocols

Representative Experimental Protocol: Mesylation of the Hydroxyl Group

This protocol describes the conversion of the hydroxyl group to a mesylate, a good leaving group, to facilitate subsequent nucleophilic substitution reactions.

Materials:

-

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired mesylated product.

Workflow and Synthesis Diagrams

The following diagrams illustrate the general synthetic utility of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate as a chemical building block.

References

IUPAC name and synonyms for Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

This technical guide provides a comprehensive overview of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Synonyms

IUPAC Name: tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Synonyms:

-

3-(2-hydroxyethyl)piperidine-1-carboxylic acid tert-butyl ester

-

1-Boc-3-(2-hydroxyethyl)piperidine

-

N-Boc-3-(2-hydroxyethyl)piperidine

-

tert-butyl 3-(2-hydroxyethyl)-1-piperidinecarboxylate

-

Ambp919800

Physicochemical Properties

The following table summarizes the key physicochemical properties of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

| Property | Value | Reference |

| CAS Number | 146667-84-7 | |

| Molecular Formula | C12H23NO3 | |

| Molecular Weight | 229.32 g/mol | |

| Appearance | Light yellow liquid | |

| Density | 1.043 g/cm³ | |

| Boiling Point | 324.066 °C at 760 mmHg | |

| Flash Point | 149.79 °C | |

| Refractive Index | 1.479 | |

| pKa | 15.09 ± 0.10 (Predicted) | |

| Purity | ≥97% | |

| Storage Temperature | 2-8 °C, sealed in dry conditions |

Experimental Protocols

Synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

This proposed synthesis involves a two-step process starting from 3-pyridineethanol: 1) hydrogenation of the pyridine ring to form 3-piperidineethanol, and 2) protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Step 1: Hydrogenation of 3-Pyridineethanol to 3-Piperidineethanol

This step is based on the general principle of catalytic hydrogenation of pyridine derivatives to piperidines.

-

Materials:

-

3-Pyridineethanol

-

Ethanol (or other suitable solvent)

-

Platinum(IV) oxide (PtO2) or Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Reaction flask equipped with a magnetic stirrer and gas inlet

-

-

Procedure:

-

Dissolve 3-pyridineethanol in ethanol in the reaction flask.

-

Add the hydrogenation catalyst (e.g., 5-10 mol% PtO2).

-

Purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi, but this can vary).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-piperidineethanol. This product may be used directly in the next step or purified further by distillation.

-

Step 2: N-Boc Protection of 3-Piperidineethanol

This step follows a standard procedure for the protection of secondary amines using di-tert-butyl dicarbonate (Boc₂O).

-

Materials:

-

3-Piperidineethanol (from Step 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

A base (e.g., triethylamine, sodium bicarbonate)

-

Reaction flask with a magnetic stirrer

-

-

Procedure:

-

Dissolve the crude 3-piperidineethanol in the chosen solvent in the reaction flask.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction for completion using TLC.

-

Once the reaction is complete, quench with water or a mild aqueous acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification Protocol

The crude Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate can be purified using standard laboratory techniques.

-

Materials:

-

Crude product

-

Silica gel for column chromatography

-

Solvent system for elution (e.g., a mixture of hexanes and ethyl acetate)

-

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluting solvent.

-

Load the dissolved product onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate as a light yellow liquid.

-

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, and the hydroxyethyl group protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tert-butyl group, the piperidine ring, and the hydroxyethyl side chain. The carbonyl carbon of the Boc group will appear in the downfield region.

-

Role in Signaling Pathways and Drug Development

Currently, there is no specific information available in the public domain detailing the direct involvement of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in any signaling pathways. Its primary role in the context of drug development is that of a versatile building block. The piperidine scaffold is a common motif in many biologically active compounds and approved drugs. The presence of the reactive hydroxyl group and the Boc-protected nitrogen allows for sequential and site-selective modifications, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Caption: General workflow for the synthesis and purification of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Molecular weight and formula of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, a plausible synthetic route with experimental protocols, and its significance in the development of therapeutic agents.

Core Compound Data

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a hydroxyethyl group at the 3-position. This structure makes it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][2][3] |

| Molecular Weight | 229.32 g/mol | [2][3] |

| CAS Number | 146667-84-7 | [1][4] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 324.066 °C at 760 mmHg | [1] |

| Density | 1.043 g/cm³ | [1] |

| Purity | ≥97% | [4] |

Synthetic Pathway and Experimental Protocols

While specific, detailed industrial synthesis protocols for Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate are proprietary, a logical and feasible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. The following proposed synthesis starts from commercially available 3-pyridineethanol.

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 3-Piperidineethanol

This step involves the catalytic hydrogenation of the pyridine ring of 3-pyridineethanol.

-

Materials:

-

3-Pyridineethanol

-

Platinum(IV) oxide (Adam's catalyst)

-

Glacial acetic acid

-

Ethanol

-

Hydrogen gas supply

-

Parr hydrogenation apparatus or similar

-

-

Procedure:

-

In a high-pressure reaction vessel, dissolve 3-pyridineethanol in a mixture of ethanol and glacial acetic acid.

-

Add a catalytic amount of platinum(IV) oxide.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to a moderate temperature (e.g., 50-70 °C).

-

Maintain vigorous stirring and monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

-

Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue is neutralized with a suitable base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-piperidineethanol.

-

Step 2: Synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

This step involves the protection of the secondary amine of 3-piperidineethanol with a tert-butoxycarbonyl (Boc) group.

-

Materials:

-

3-Piperidineethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

-

Procedure:

-

Dissolve 3-piperidineethanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Wash the reaction mixture sequentially with water, dilute acid (e.g., 1M HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

-

Applications in Drug Development

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds.[4] The piperidine scaffold is a common motif in many biologically active molecules, and the presence of the reactive hydroxyl group allows for further chemical modifications and the introduction of diverse functionalities.

While direct involvement in specific signaling pathways is not extensively documented in public literature, its role as a building block for more complex drugs suggests its contribution to the overall pharmacological activity of the final active pharmaceutical ingredient (API). The structural features of this intermediate are often found in compounds targeting a range of receptors and enzymes.

Illustrative Synthetic Utility

Caption: General role of the intermediate in API synthesis.

This intermediate can be utilized in the synthesis of compounds for various therapeutic areas. The hydroxyl group can be, for instance, oxidized to an aldehyde or a carboxylic acid, or it can be used in ether or ester linkages to connect to other parts of a target molecule. The Boc protecting group can be readily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.

Conclusion

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a key chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined structure and the presence of versatile functional groups make it an essential building block for the synthesis of a wide array of complex drug molecules. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further research and development in medicinal chemistry.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 3. Tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS 146667-84-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 73579-06-3 | 3-Piperidine ethanol | Tetrahedron [thsci.com]

Solubility Profile of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 146667-84-7). Due to the limited availability of specific quantitative solubility data in public literature, this document establishes a predicted solubility profile based on the molecule's structural characteristics and the known properties of analogous compounds. Furthermore, this guide presents a detailed, generalized experimental protocol for the systematic determination of its solubility, intended to serve as a foundational resource for researchers in pharmaceutical development and chemical synthesis. Visual workflows are included to delineate the experimental procedures and the logical underpinnings of the predicted solubility.

Introduction

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a primary hydroxyl functional group.[1][2][3] The piperidine scaffold is a significant heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[4] Understanding the solubility of this intermediate is critical for its application in synthetic chemistry, particularly for reaction condition optimization, purification, and formulation development. This guide aims to provide a detailed, albeit predictive, solubility profile and a practical framework for its experimental validation.

Physicochemical Properties

A summary of the known physical and chemical properties of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is presented below.

| Property | Value | Source |

| CAS Number | 146667-84-7 | [1][3][5] |

| Molecular Formula | C12H23NO3 | [2][3][5] |

| Molecular Weight | 229.32 g/mol | [3][5] |

| Appearance | Light yellow liquid | [1] |

| Density | 1.043 g/cm³ | [1] |

| Boiling Point | 324.066 °C at 760 mmHg | [1] |

| Flash Point | 149.79 °C | [1] |

| Refractive Index | 1.479 | [1] |

| pKa (Predicted) | 15.09 ± 0.10 | [1] |

Predicted Solubility Profile

-

Aqueous Solubility: The presence of the large, nonpolar tert-butyl group is expected to significantly limit its solubility in water. However, the hydroxyl group can participate in hydrogen bonding, which may impart slight aqueous solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The molecule is anticipated to have high solubility in polar protic solvents. The hydroxyl group can act as a hydrogen bond donor and acceptor, and the ester and carbamate functionalities can also engage in hydrogen bonding with the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, THF): High solubility is also predicted in polar aprotic solvents due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The aliphatic piperidine ring and the tert-butyl group suggest that the compound will be soluble in nonpolar solvents, although the polar hydroxyl group may reduce its miscibility with very nonpolar solvents like hexane.

The following table summarizes the predicted qualitative solubility.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Aqueous Buffers | Low to Very Low | The large hydrophobic Boc group and piperidine ring are expected to dominate, despite the presence of a hydrophilic hydroxyl group. |

| Polar Protic | Ethanol, Methanol, Isopropanol | High to Miscible | The molecule can act as a hydrogen bond donor (hydroxyl) and acceptor (hydroxyl, carbamate oxygen). |

| Polar Aprotic | DMSO, Acetonitrile, THF, Acetone | High | Favorable dipole-dipole interactions are expected with these solvents. |

| Halogenated | Dichloromethane, Chloroform | High | Good miscibility is anticipated due to the compound's overall polarity and size. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aliphatic structure suggests good compatibility with nonpolar aromatic rings. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The presence of the polar hydroxyl group is expected to limit solubility in highly nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol based on the standard shake-flask method for determining the equilibrium solubility of a compound like Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.[6][7][8]

4.1. Materials and Equipment

-

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

-

Selected solvents (e.g., water, ethanol, acetonitrile, hexane)

-

Glass vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm, chemically compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Centrifuge (optional)

4.2. Procedure

-

Preparation: Add an excess amount of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate to a pre-weighed vial. The goal is to have undissolved material remaining after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let undissolved material settle. Centrifugation can be used to facilitate this process.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the aliquot through a syringe filter into a clean vial to remove all undissolved particles.[6][7]

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the dissolved analyte.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate the logical relationships influencing solubility and the workflow for its experimental determination.

Caption: Logical diagram of how molecular features affect solubility.

References

- 1. Tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS 146667-84-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. pschemicals.com [pschemicals.com]

- 3. tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | 146667-84-7 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 001chemical.com [001chemical.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Stability and Storage of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. The information herein is intended to ensure the integrity and purity of this compound for research and development applications.

Overview and Chemical Properties

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a piperidine derivative commonly used as a building block in the synthesis of various pharmaceutical compounds. Its stability is a critical factor for its effective use.

Chemical Structure:

Methodological & Application

Application Notes and Protocols: Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocyclic scaffolds. Its unique structure, featuring a protected piperidine nitrogen and a primary alcohol, allows for sequential and regioselective modifications, making it a key intermediate in the synthesis of various pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this versatile reagent.

Application Notes

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate serves as a crucial starting material for the synthesis of substituted piperidine derivatives, which are prevalent in a wide range of biologically active molecules. The Boc (tert-butyloxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. The primary hydroxyl group provides a handle for various transformations, including oxidation, conversion to leaving groups for nucleophilic substitution, and etherification.

A significant application of this building block is in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of targeted immunomodulating agents used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. In the synthesis of certain JAK inhibitors, the piperidine moiety of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is incorporated into the final drug scaffold. The 2-hydroxyethyl side chain is typically converted into a more reactive functional group, such as a mesylate, to facilitate the crucial C-N bond formation with a heterocyclic core, often a pyrrolo[2,3-d]pyrimidine.

Key Transformations and Experimental Protocols

The utility of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is demonstrated through several key chemical transformations. Below are detailed protocols for some of the most common and critical reactions.

Mesylation of the Primary Alcohol

Conversion of the hydroxyl group to a mesylate is a common strategy to transform it into a good leaving group for subsequent nucleophilic substitution reactions.

Protocol: Synthesis of tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

-

Materials:

-

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Round-bottom flask

-

Separatory funnel

-

-

Procedure:

-

Dissolve tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2-1.5 eq) to the solution and stir for 10 minutes.

-

Slowly add methanesulfonyl chloride (1.1-1.3 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

-

| Reactant | Molar Eq. |

| Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | 1.0 |

| Methanesulfonyl chloride | 1.1 - 1.3 |

| Triethylamine | 1.2 - 1.5 |

Table 1: Typical Reagent Stoichiometry for Mesylation.

Synthesis of a Key JAK Inhibitor Intermediate

The mesylated derivative is a key intermediate for the alkylation of heterocyclic cores. The following protocol outlines the synthesis of a crucial intermediate for a Janus kinase inhibitor.

Protocol: Synthesis of tert-butyl 3-(2-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethyl)piperidine-1-carboxylate

-

Materials:

-

tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

-

4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidine

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stirring bar

-

Heating mantle or oil bath

-

Round-bottom flask

-

-

Procedure:

-

To a solution of 4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (1.1-1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

-

| Reactant | Molar Eq. |

| tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate | 1.1 - 1.2 |

| 4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidine | 1.0 |

| Potassium Carbonate | 2.0 - 3.0 |

Table 2: Typical Reagent Stoichiometry for N-Alkylation.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in the synthesis of a JAK inhibitor intermediate.

Caption: Synthetic pathway from the starting material to a JAK inhibitor intermediate.

Logical Workflow for Synthesis

The following diagram outlines the general workflow for the synthesis and purification of the target intermediates.

Caption: General experimental workflow for the synthesis and purification of intermediates.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

Applications of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a Boc-protected piperidine ring and a primary alcohol, offers multiple reaction sites for the construction of complex molecular architectures. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs, valued for its ability to introduce favorable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability.[1][2][3] This document provides detailed application notes and protocols for the use of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in the synthesis of key intermediates for targeted therapies, with a focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Application in the Synthesis of PARP Inhibitor Intermediates

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate serves as a strategic starting material for the synthesis of precursors to potent PARP inhibitors like Niraparib.[4] PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[5][6][7] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[8][9]

The primary alcohol of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate can be readily converted into a leaving group, such as a mesylate or tosylate, facilitating subsequent nucleophilic substitution reactions to introduce aryl groups, a common feature in many PARP inhibitors.

Synthetic Workflow: From Starting Material to a Key Niraparib Intermediate

The following workflow outlines a plausible synthetic route to obtain an advanced intermediate for the synthesis of PARP inhibitors, starting from Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. urology-textbook.com [urology-textbook.com]

- 6. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions | springermedizin.de [springermedizin.de]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a versatile heterocyclic building block crucial for the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive primary hydroxyl group, allows for sequential and controlled modifications, making it an ideal starting material for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). The Boc (tert-butoxycarbonyl) protecting group ensures the stability of the piperidine nitrogen during initial synthetic transformations and can be readily removed under acidic conditions at a later stage to enable further functionalization. The primary hydroxyl group provides a handle for a range of chemical modifications, including oxidation, esterification, and conversion to leaving groups for subsequent nucleophilic substitution reactions.